ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a triazole ring, a difluoromethoxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The difluoromethoxyphenyl group is then introduced via a nucleophilic substitution reaction. Finally, the ethyl ester is formed through esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.
Mechanism of Action
The mechanism of action of ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The difluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate
- Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate
Uniqueness
Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds .
Properties
Molecular Formula |
C19H16F2N4O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[[1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H16F2N4O4/c1-2-28-18(27)12-3-5-13(6-4-12)23-17(26)16-22-11-25(24-16)14-7-9-15(10-8-14)29-19(20)21/h3-11,19H,2H2,1H3,(H,23,26) |
InChI Key |
BBCUKBKKFHMFJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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